1,3-Bis(4-iodophenyl)-1H-imidazol-3-ium tetrafluoroborate
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Overview
Description
1,3-Bis(4-iodophenyl)-1H-imidazol-3-ium tetrafluoroborate is a chemical compound that belongs to the class of imidazolium salts. These compounds are known for their unique properties and potential applications in various fields, including chemistry, biology, and materials science. The presence of iodophenyl groups and the imidazolium core structure contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-iodophenyl)-1H-imidazol-3-ium tetrafluoroborate typically involves the reaction of 4-iodoaniline with an appropriate imidazole derivative. The reaction is carried out under controlled conditions, often involving the use of a strong acid such as tetrafluoroboric acid to facilitate the formation of the imidazolium salt. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-iodophenyl)-1H-imidazol-3-ium tetrafluoroborate undergoes various chemical reactions, including:
Substitution Reactions: The iodophenyl groups can participate in nucleophilic substitution reactions, where the iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The presence of iodophenyl groups makes it suitable for coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form biaryl compounds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide and potassium permanganate are used for oxidation reactions.
Catalysts: Palladium catalysts are often employed in coupling reactions to facilitate the formation of biaryl compounds.
Major Products
The major products formed from these reactions include substituted imidazolium salts, biaryl compounds, and various oxidation and reduction derivatives
Scientific Research Applications
1,3-Bis(4-iodophenyl)-1H-imidazol-3-ium tetrafluoroborate has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Mechanism of Action
The mechanism of action of 1,3-Bis(4-iodophenyl)-1H-imidazol-3-ium tetrafluoroborate involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, affecting their function and activity.
Pathways Involved: It can modulate signaling pathways, such as oxidative stress and apoptosis, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(4-bromophenyl)-1H-imidazol-3-ium tetrafluoroborate
- 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium tetrafluoroborate
- 1,3-Bis(4-fluorophenyl)-1H-imidazol-3-ium tetrafluoroborate
Uniqueness
The iodine atoms provide distinct electronic and steric properties compared to other halogenated derivatives, making it a valuable compound in synthetic chemistry and materials science .
Properties
Molecular Formula |
C15H11BF4I2N2 |
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Molecular Weight |
559.88 g/mol |
IUPAC Name |
1,3-bis(4-iodophenyl)imidazol-1-ium;tetrafluoroborate |
InChI |
InChI=1S/C15H11I2N2.BF4/c16-12-1-5-14(6-2-12)18-9-10-19(11-18)15-7-3-13(17)4-8-15;2-1(3,4)5/h1-11H;/q+1;-1 |
InChI Key |
HBOXYOQEFVDFQD-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC(=CC=C1N2C=C[N+](=C2)C3=CC=C(C=C3)I)I |
Origin of Product |
United States |
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